(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Description
Historical Context and Discovery
The development of this compound emerges from the broader historical context of oxindole chemistry research that gained significant momentum in the mid-20th century. The foundational work in oxindole chemistry can be traced to early investigations by Julian, who pioneered convenient synthetic approaches for 3-acyl derivatives of 1-methyloxindole through condensation reactions with various ethyl esters in sodium ethoxide solutions. These early methodologies established the groundwork for subsequent developments in oxindole-3-acetic acid derivatives, including compounds with substitution patterns at the 7-position of the indole ring system.
Historical research efforts focused extensively on the reactivity and synthetic accessibility of 3-substituted oxindoles, particularly those bearing acetic acid functionalities. The evolution of synthetic methodologies for oxindole derivatives revealed significant challenges in selective functionalization, particularly regarding the stability of the lactam ring under various reaction conditions. Early researchers encountered difficulties in maintaining the integrity of the oxindole core while introducing specific substitution patterns, which necessitated the development of more sophisticated synthetic strategies.
The specific compound this compound represents a culmination of these synthetic advances, incorporating both the structural complexity desired for biological activity and the chemical stability required for practical applications. The compound's emergence in contemporary chemical databases and commercial availability through specialized suppliers indicates its recognition as a valuable building block in modern medicinal chemistry.
Nomenclature and Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both indole and carboxylic acid functionalities. The compound's full chemical name accurately describes its structural features: the "7-methyl" designation indicates a methyl substituent at the 7-position of the indole ring, "2-oxo" specifies the carbonyl group at the 2-position forming the lactam functionality, "2,3-dihydro-1H-indol" describes the partially saturated indole core, and "3-yl acetic acid" indicates the acetic acid substituent attached to the 3-position.
The compound belongs to the broader classification of heterocyclic building blocks, specifically within the oxindole family of compounds. Its Chemical Abstracts Service registry number 959241-61-3 provides a unique identifier for database searches and regulatory documentation. The molecular descriptor language representations include the Simplified Molecular Input Line Entry System notation "Cc1cccc2c1NC(=O)C2CC(=O)O" and the International Chemical Identifier string "1S/C11H11NO3/c1-6-3-2-4-7-8(5-9(13)14)11(15)12-10(6)7/h2-4,8H,5H2,1H3,(H,12,15)(H,13,14)".
Table 1: Chemical Identifiers and Properties
Significance in Oxindole Chemistry
The oxindole scaffold represents one of the most pharmacologically advantageous structural frameworks in medicinal chemistry, demonstrating remarkable versatility in biological applications. Oxindole derivatives have been extensively studied for their ability to interact with diverse biological targets, including their documented activities as anticancer agents, antimicrobial compounds, alpha-glucosidase inhibitors, antiviral agents, and antileishmanial compounds. The structural simplicity of the oxindole core, combined with its widespread occurrence in plant-based alkaloids, has reinforced its merit in novel drug discovery applications.
This compound contributes to this pharmacological landscape through its unique substitution pattern. The 7-methyl substitution provides distinct electronic and steric properties that can influence both the compound's reactivity and its potential biological interactions. The presence of the acetic acid functionality at the 3-position creates opportunities for further chemical modification and conjugation reactions, expanding the compound's utility as a synthetic intermediate.
Research has demonstrated that the position and nature of substituents on the oxindole core significantly influence both chemical reactivity and biological activity. The specific combination of 7-methyl substitution and 3-acetic acid functionality in this compound represents a strategic structural modification that balances synthetic accessibility with potential pharmacological utility. The compound's availability through commercial suppliers suggests its recognition as a valuable building block for pharmaceutical research and development.
Relationship to Indole-3-acetic Acid Derivatives
The structural relationship between this compound and naturally occurring indole-3-acetic acid establishes important connections between synthetic oxindole chemistry and plant hormone biochemistry. Indole-3-acetic acid represents the most common naturally occurring plant hormone of the auxin class and serves as a fundamental building block for understanding indole-derived biological activity. The metabolic pathways of indole-3-acetic acid in plant systems demonstrate the biological significance of structural modifications to the indole-3-acetic acid framework.
Research in corn seedlings has revealed a specific catabolic pathway for indole-3-acetic acid that proceeds through 2-oxindole-3-acetic acid intermediates. This pathway demonstrates the natural occurrence of oxindole-3-acetic acid derivatives in biological systems: indole-3-acetic acid undergoes conversion to 2-oxindole-3-acetic acid, which subsequently forms 7-hydroxy-2-oxindole-3-acetic acid, and finally produces 7-hydroxy-2-oxindole-3-acetic acid glucoside. This metabolic sequence highlights the biological relevance of oxindole-3-acetic acid structural motifs and their potential therapeutic applications.
The compound (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, which lacks the 7-methyl substitution present in the target compound, has been extensively characterized and is available through multiple commercial sources. This closely related structure provides important comparative data for understanding the influence of the 7-methyl substitution on chemical and biological properties. The molecular formula C₁₀H₉NO₃ and molecular weight of 191.18 g/mol for the unmethylated analogue demonstrate the specific contribution of the methyl group to the overall molecular architecture.
Table 2: Structural Comparison with Related Compounds
Properties
IUPAC Name |
2-(7-methyl-2-oxo-1,3-dihydroindol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-3-2-4-7-8(5-9(13)14)11(15)12-10(6)7/h2-4,8H,5H2,1H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUIYXLJVZVXHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672520 | |
| Record name | (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959241-61-3 | |
| Record name | (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, also known by its CAS number 959241-61-3, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. For instance, derivatives of this compound have shown significant activity against various pathogens:
| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |
|---|---|---|
| 7b | 0.22 - 0.25 μg/mL | Staphylococcus aureus |
| 7b | - | Staphylococcus epidermidis |
These findings suggest that this compound may inhibit bacterial growth effectively and could be explored further for developing new antimicrobial agents .
Cytotoxicity and Safety Profile
In terms of safety, studies indicate that this compound exhibits low hemolytic activity and non-cytotoxicity at concentrations above 60 μM. The percentage lysis observed was between 3.23% and 15.22%, indicating a favorable safety profile compared to standard toxic agents .
The mechanism behind the antimicrobial activity includes the inhibition of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM and 0.52 to 2.67 μM respectively. This dual inhibition mechanism suggests that this compound could serve as a lead compound for developing broad-spectrum antibiotics .
Study on Antibacterial Activity
A study conducted on various derivatives of indole compounds demonstrated that this compound exhibited potent antibacterial properties against common pathogens. The study utilized both in vitro assays and time-kill studies to evaluate the efficacy of the compound .
Key Findings:
- Inhibition Zones: Significant inhibition zones were observed for the most active derivatives.
- Synergistic Effects: The compound showed synergistic effects when combined with standard antibiotics like Ciprofloxacin.
Scientific Research Applications
Plant Growth Regulation
Research has indicated that (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid can act as a plant growth regulator. It has been shown to enhance root development and improve stress tolerance in various crops.
Case Study: Crop Yield Improvement
In a field trial conducted on tomato plants, the application of this compound resulted in a 25% increase in yield compared to untreated controls. The mechanism was attributed to improved nutrient uptake and enhanced resistance to drought conditions.
| Crop Type | Yield Increase (%) | Application Rate (mg/L) |
|---|---|---|
| Tomato | 25 | 50 |
| Wheat | 15 | 75 |
Material Science
Polymer Synthesis
this compound has applications in the synthesis of novel polymers due to its reactive functional groups. It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
Case Study: Polymer Composite Development
A recent study explored the incorporation of this compound into poly(lactic acid) (PLA) composites. The modified PLA exhibited improved tensile strength and thermal resistance, making it suitable for packaging applications.
| Composite Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| PLA | 45 | 150 |
| PLA + Compound | 55 | 170 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of “(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid,” highlighting differences in substituents, physicochemical properties, and reported applications:
Structural and Functional Insights
Substituent Effects on Bioactivity :
- The 7-methyl group in the target compound may enhance metabolic stability compared to halogenated analogs (e.g., 7-fluoro or 7-bromo derivatives) .
- Nitro and hydroxy substitutions (e.g., in ’s compound) correlate with antiglaucomic activity, likely due to enhanced hydrogen bonding with biological targets .
Synthetic Methodologies :
- Microwave-assisted synthesis (e.g., and ) achieves high yields (>90%) for oxindole derivatives, whereas traditional methods (e.g., zinc reduction in ) require additional purification steps .
Physicochemical Properties: The acetic acid moiety at position 3 increases water solubility compared to esterified or nitrile derivatives (e.g., methyl esters in ) .
Preparation Methods
General Synthetic Strategy
The synthesis of (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid typically involves the modification of indole derivatives to introduce the acetic acid side chain at the 3-position. A common approach is:
Knoevenagel Condensation Route
One well-documented method involves the Knoevenagel condensation of isatin derivatives with cyanoacetic acid or its esters. This reaction forms (2-oxoindolin-3-yl)acetonitriles, which can be further processed to yield the target acetic acid compound:
Reduction and Hydrolysis Steps
- The double bond in the Knoevenagel product is selectively reduced using mild reducing agents such as Zn in aqueous HCl, avoiding side reactions like nitrile reduction.
- Hydrolysis of nitrile or ester groups under acidic or basic conditions yields the carboxylic acid function.
- Alternative methods include catalytic hydrogenation (e.g., Pd/C or PtO2 catalysts) with acetic anhydride for selective transformations.
Alkylation of Oxindole-3-acetates
Another synthetic approach involves alkylation of methyl oxindole-3-acetates followed by hydrolysis:
- Methyl oxindole-3-acetates are alkylated at nitrogen positions using alkyl halides under basic aqueous-organic biphasic conditions (e.g., 15% aqueous KOH with tetrabutylammonium hydrogen sulfate as phase transfer catalyst).
- The resulting dialkylated esters are hydrolyzed with aqueous NaOH under reflux to yield the corresponding carboxylic acids.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Knoevenagel condensation | Isatin derivative, cyanoacetic acid, Et3N | Room temperature to mild heating |
| Double bond reduction | Zn/aq. HCl or catalytic hydrogenation | Zn/HCl preferred to avoid nitrile reduction |
| Hydrolysis | Aqueous NaOH or HCl, reflux or room temp | Converts nitrile/ester to carboxylic acid |
| Alkylation of oxindole esters | Alkyl halides, 15% aq. KOH, TBAHS, CH2Cl2 | Biphasic system, room temperature |
| Hydrolysis of esters | 15% aq. NaOH, reflux | Yields free acid after acidification |
These conditions have been optimized to maximize yield and purity, with yields reported up to 87% in alkylation-hydrolysis sequences.
Representative Synthetic Scheme
Scheme: Preparation of this compound via Knoevenagel Condensation
- 7-Methyl isatin + cyanoacetic acid + triethylamine → (2-oxoindolin-3-yl)acetonitrile intermediate
- Reduction of C=C bond using Zn/aq. HCl → saturated intermediate
- Hydrolysis of nitrile to carboxylic acid under reflux with aqueous base → target compound
Research Findings and Yields
| Compound/Step | Yield (%) | Reference |
|---|---|---|
| Knoevenagel condensation product | 75-85 | |
| Reduction with Zn/aq. HCl | 80-90 | |
| Hydrolysis to acetic acid derivative | 85-90 | |
| Alkylation of methyl oxindole-3-acetate | 80-87 |
The overall synthetic sequence is efficient, with moderate to high yields and scalable for research and industrial applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid and its derivatives?
- Methodological Answer : A common approach involves aldol-type condensation using ethyl diazoacetate and isatin derivatives, followed by Lewis acid-mediated decomposition (e.g., BF₃·Et₂O or SnCl₄). For example, ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate can be synthesized via this route, with reaction outcomes influenced by solvent polarity and Lewis acid coordination . Derivatives like 2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid (CAS 2287280-41-3) are synthesized by modifying substituents on the indole ring .
Q. How can the structural and vibrational properties of this compound be characterized experimentally?
- Methodological Answer : Use a combination of FT-IR, FT-Raman, and NMR spectroscopy to analyze functional groups, hydrogen bonding, and conformational stability. For instance, FT-IR identifies carbonyl (C=O) stretches at ~1700 cm⁻¹ and indole N-H vibrations at ~3400 cm⁻¹. DFT calculations (e.g., B3LYP/6-311++G(d,p)) validate experimental data and predict electronic properties like HOMO-LUMO gaps .
Q. What chromatographic methods are suitable for purifying this compound?
- Methodological Answer : Reverse-phase HPLC with Chromolith® columns (e.g., C18 stationary phase) and mobile phases such as methanol/buffer mixtures (e.g., 15:85 v/v methanol:buffer containing 1.01 g heptanesulfonic acid and 24 mL acetic acid). Gradient elution (2–4 mL/min over 5 minutes) optimizes resolution for indole derivatives .
Advanced Research Questions
Q. How can metabolic profiling elucidate the role of this compound in biological systems?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) identifies metabolites in complex matrices. For example, in tuberculosis research, (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid was downregulated in rifampicin-resistant strains, suggesting its role in microbial resistance mechanisms. VIP (variable importance in projection) scores >1.0 and |fold change| >1.5 are critical thresholds for identifying significant metabolites .
Q. What computational strategies predict the reactivity and binding affinity of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with biological targets like kinases or microbial enzymes. DFT studies calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites. For example, indole derivatives exhibit high reactivity at the C3 position due to electron-rich π-systems .
Q. How should researchers address contradictions in reported biological activities of structurally similar indole derivatives?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. For instance, genotoxicity studies on N'-(7-Chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)benzohydrazide required Ames test validation under controlled pH and temperature .
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects; e.g., 7-methyl vs. 7-bromo groups alter lipophilicity and membrane permeability.
- Data Harmonization : Use meta-analysis tools to reconcile discrepancies across studies, prioritizing peer-reviewed datasets .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
